molecular formula C17H14FN3O3S2 B6519448 3-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 895476-05-8

3-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No. B6519448
CAS RN: 895476-05-8
M. Wt: 391.4 g/mol
InChI Key: KWBGQUSGCVQRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzenesulfonyl)-N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propanamide (FBTPA) is a small molecule that is often used in scientific research. It is a versatile compound that has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. FBTPA has been used in a variety of lab experiments and studies, and it has been found to have many advantages and limitations.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has been used in a variety of scientific research studies, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs. It has been used to study the effects of drugs on cellular processes, and it has been used to study the effects of drugs on the immune system. This compound has also been used in studies on the development of new drugs, as it has been found to be an effective tool for studying the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is not yet fully understood, but it is believed to be involved in a variety of biochemical and physiological processes. It has been found to interact with a variety of receptors, including G protein-coupled receptors, serotonin receptors, and dopamine receptors. It has also been found to interact with enzymes, such as cytochrome P450 enzymes, and to modulate the activity of a variety of proteins, such as kinases and phosphatases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of a variety of enzymes, including cytochrome P450 enzymes, and to modulate the activity of a variety of proteins, such as kinases and phosphatases. It has also been found to modulate the activity of a variety of receptors, including G protein-coupled receptors, serotonin receptors, and dopamine receptors. In addition, this compound has been found to have an effect on the activity of calcium channels, and it has been found to modulate the activity of a variety of ion channels.

Advantages and Limitations for Lab Experiments

3-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has a number of advantages and limitations when used in lab experiments. One of the main advantages of this compound is that it is a small molecule, which makes it easier to work with in lab experiments. It is also relatively easy to synthesize, and it has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. However, this compound has some limitations as well. It is not a very stable molecule, and it can be easily degraded in the presence of light or heat. In addition, this compound is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

3-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has a wide range of potential applications in the fields of biochemistry, physiology, and pharmacology. One potential future direction for this compound is in the development of new drugs. This compound has been found to interact with a variety of receptors, enzymes, and proteins, and it has been found to modulate the activity of a variety of ion channels. This makes it an ideal candidate for the development of new drugs that target specific receptors, enzymes, proteins, or ion channels. Another potential future direction for this compound is in the development of new diagnostic tools. This compound has been found to interact with a variety of receptors, enzymes, and proteins, and it has been found to modulate the activity of a variety of ion channels. This makes it an ideal candidate for the development of new diagnostic tools that can detect the presence of specific receptors, enzymes, proteins, or ion channels. Finally, this compound has the potential to be used in the development of new treatments for a variety of diseases. This compound has been found to interact with a variety of receptors, enzymes, and proteins, and it has been found to modulate the activity of a variety of ion channels. This makes it an ideal candidate for the development of new treatments for a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Synthesis Methods

3-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can be synthesized using a variety of methods, including the direct sulfonation of 4-fluorobenzene with sulfuryl chloride, followed by condensation with 4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide. This method has been found to produce high yields of this compound, with yields of up to 95%. Other methods for synthesizing this compound include the reaction of 4-fluorobenzene with sulfur dioxide, followed by condensation with 4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide, and the reaction of 4-fluorobenzene with a mixture of sulfur dioxide and sulfur trioxide.

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S2/c18-12-4-6-13(7-5-12)26(23,24)10-8-16(22)21-17-20-15(11-25-17)14-3-1-2-9-19-14/h1-7,9,11H,8,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBGQUSGCVQRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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